The Chemical Space and Pharmacological Potential of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine: A Technical Guide
The Chemical Space and Pharmacological Potential of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine: A Technical Guide
Executive Summary
In modern drug discovery, the strategic fusion of privileged heterocyclic scaffolds is a proven method for developing highly selective and potent therapeutics. 3-(1H-indol-6-yl)-1,2-oxazol-5-amine (also known as 3-(1H-indol-6-yl)isoxazol-5-amine) is a high-purity research chemical and an advanced molecular building block[1]. By covalently linking an indole core at the 6-position to a 5-aminoisoxazole ring, this compound provides a versatile pharmacophore capable of engaging a diverse array of biological targets, including oncogenic kinases and cholinergic enzymes[2][3]. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating synthetic methodology for medicinal chemists.
Physicochemical Profiling & Structural Rationale
The intelligent design of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine leverages the synergistic properties of its two constituent rings. The indole moiety is a ubiquitous bioisostere for purines, frequently utilized to anchor molecules within the ATP-binding pockets of kinases via robust π−π stacking and hydrogen bonding[3][4]. Conversely, the 1,2-oxazole (isoxazole) ring acts as a rigid, metabolically stable bioisostere for amides and esters. The primary amine at the 5-position serves a dual purpose: it acts as a critical hydrogen bond donor in biological systems and provides a highly reactive synthetic handle for downstream derivatization (e.g., urea formation, reductive amination, or amide coupling).
Table 1: Core Physicochemical & Regulatory Properties
| Property / Identifier | Value / Description |
| Chemical Name | 3-(1H-indol-6-yl)-1,2-oxazol-5-amine |
| CAS Number | 1895396-76-5[5] |
| Molecular Formula | C₁₁H₉N₃O[1] |
| Molecular Weight | 199.21 g/mol [1] |
| Hydrogen Bond Donors | 2 (Indole -NH, Isoxazole -NH₂) |
| Hydrogen Bond Acceptors | 3 (Isoxazole -N, -O, Amine -N) |
| Hazard Classifications | Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H336)[5] |
Pharmacological Applications and Target Networks
Indole-isoxazole hybrids have garnered significant attention due to their broad-spectrum biological activities[6]. Recent structure-activity relationship (SAR) studies highlight two primary therapeutic avenues for this scaffold:
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Anticancer Agents: Indole-isoxazole hybrids demonstrate robust antiproliferative activity against various cancer cell lines (e.g., Huh7, MCF-7, and HCT-116), often outperforming standard chemotherapeutics like 5-fluorouracil in in vitro assays[3]. The structural flexibility of the indole moiety allows for modular assembly with the isoxazole to achieve tailored apoptotic effects[3].
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Neurological Targets: Heterocyclic cores combining aromaticity and heteroatom functionality are highly effective at interacting with both the catalytic and peripheral binding sites of Acetylcholinesterase (AChE), making them promising candidates for cognitive function modulation[2].
Fig 1: Pharmacophore mapping and biological target network of the indole-isoxazole hybrid.
Self-Validating Synthetic Methodology
To ensure maximum yield and structural fidelity, the synthesis of 3-(1H-indol-6-yl)-1,2-oxazol-5-amine must be approached via a controlled cyclocondensation pathway. The following protocol outlines the mechanistic causality behind each step and establishes a self-validating analytical loop.
Phase 1: Preparation of the β -Ketonitrile Intermediate
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Objective: Convert 1H-indole-6-carboxylic acid into 3-(1H-indol-6-yl)-3-oxopropanenitrile.
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Causality: Direct reaction of an ester with acetonitrile anion often leads to over-addition or poor yields. By first converting the carboxylic acid to a Weinreb amide (using N,O-dimethylhydroxylamine and CDI), the subsequent nucleophilic attack by the lithiated acetonitrile forms a stable tetrahedral chelate. This prevents further nucleophilic attack, ensuring the exclusive formation of the β -ketonitrile upon acidic workup.
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Protocol:
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Activate 1H-indole-6-carboxylic acid (1.0 eq) with 1,1'-Carbonyldiimidazole (CDI) in anhydrous THF at 0 °C.
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Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and triethylamine. Stir at room temperature for 4 hours.
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In a separate flask, cool anhydrous acetonitrile (1.5 eq) in THF to -78 °C and deprotonate with n-Butyllithium (n-BuLi).
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Slowly transfer the Weinreb amide to the lithiated acetonitrile solution. Quench with saturated aqueous NH₄Cl after 2 hours.
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Phase 2: Cyclocondensation to the 5-Aminoisoxazole
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Objective: Construct the 1,2-oxazol-5-amine ring.
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Causality: Hydroxylamine hydrochloride ( NH2OH⋅HCl ) must be neutralized in situ with a base (e.g., sodium acetate or NaOH) to liberate free hydroxylamine. The highly nucleophilic nitrogen attacks the nitrile carbon, while the oxygen attacks the ketone carbonyl. Subsequent dehydration drives the formation of the thermodynamically stable, aromatic isoxazole ring[6].
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Protocol:
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Dissolve the β -ketonitrile intermediate in ethanol.
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Add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (1.5 eq).
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Reflux the mixture at 80 °C for 6-8 hours.
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Safety Note: The product is classified under Acute Tox. 4 and Skin Irrit. 2[5]. Handle all extractions (EtOAc/Water) using appropriate PPE and a fume hood.
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Fig 2: Synthetic pathway for 3-(1H-indol-6-yl)-1,2-oxazol-5-amine via cyclocondensation.
Phase 3: Analytical Validation (Quality Control)
A self-validating protocol requires rigorous analytical confirmation to rule out the formation of the isomeric 3-amino-isoxazole.
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LC-MS Analysis: Confirm the presence of the [M+H]+ peak at m/z≈200.2 .
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¹H-NMR (400 MHz, DMSO-d₆):
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Look for the characteristic isoxazole C4-H proton , which appears as a sharp singlet at approximately δ 5.30 - 5.50 ppm.
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The primary amine ( −NH2 ) will present as a broad singlet integrating to 2H around δ 6.50 - 6.80 ppm (exchangeable with D2O ).
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The indole −NH will appear as a broad singlet downfield at δ>11.0 ppm.
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References
- NextSDS Substance Database - 3-(1H-indol-6-yl)-1,2-oxazol-5-amine — Chemical Substance Information.
- BenchChem - 3-(1H-indol-6-yl)-1,2-oxazol-5-amine | CAS 1895396-76-5.
- BenchChem - Exploring the Chemical Space of 2H-Isoxazolo[4,5-b]indole Analogs: A Technical Guide.
- Bentham Science (Current Organic Chemistry) - Insights into the Synthesis and Bioactivity of Indole-Based Compounds: A Short Review.
- RSC Publishing - Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation.
- Taylor & Francis (Future Medicinal Chemistry) - Current scenario of indole-azole hybrids with anticancer potential: part II. Imidazole, oxadiazole, oxazole, and isoxazole hybrids.
Sources
- 1. 3-(1H-indol-6-yl)-1,2-oxazol-5-amine|CAS 1895396-76-5 [benchchem.com]
- 2. Novel isoxazolone derivatives as acetylcholinesterase inhibitors: design, synthesis, in silico and in vitro evaluation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. tandfonline.com [tandfonline.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. nextsds.com [nextsds.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
